Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromophenyl, cyano, and phenyl groups
Preparation Methods
The synthesis of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Chemical Reactions Analysis
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Scientific Research Applications
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate can be compared with similar compounds such as Ethyl 2-(4-bromophenyl)acetate and Ethyl 2-bromo-(4-bromophenyl)acetate. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the cyano and phenyl groups in this compound provides unique properties that can be exploited in various applications .
Biological Activity
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate, with the CAS number 332101-51-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H17BrN2O2S |
Molecular Weight | 453.35 g/mol |
CAS Number | 332101-51-6 |
The compound's biological activity is primarily linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific protein interactions involved in cancer progression. Notably, compounds similar to this compound have been shown to bind to antiapoptotic proteins such as Bcl-2, which are critical in regulating cell survival and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines by disrupting the function of Bcl-2 proteins . The binding affinity of these compounds correlates with their cytotoxic effects, suggesting a potential therapeutic role in cancers characterized by Bcl-2 overexpression.
Case Studies
- In Vitro Studies : In vitro assays showed that this compound could induce apoptosis in Jurkat cells, a model for T-cell leukemia. The compound demonstrated a dose-dependent increase in cytotoxicity, particularly against cells with high levels of antiapoptotic Bcl proteins .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to the hydrophobic groove of Bcl-2 proteins. This interaction is crucial for its mechanism of action, leading to the displacement of pro-apoptotic factors and promoting cell death in malignant cells .
Antimicrobial Activity
Emerging research also points to antimicrobial properties associated with this compound. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections alongside its anticancer properties.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
Molecular Formula |
C22H17BrN2O2S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
ethyl 2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C22H17BrN2O2S/c1-2-27-21(26)14-28-22-19(13-24)18(15-6-4-3-5-7-15)12-20(25-22)16-8-10-17(23)11-9-16/h3-12H,2,14H2,1H3 |
InChI Key |
BPKPVCRDMLJHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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